

Application Notes and Protocols for Iotrex® Administration with the GliaSite® Catheter

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iotrex

Cat. No.: B1264771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **Iotrex®** (sodium 3-(¹²⁵I)-iodo-4-hydroxybenzenesulfonate), a liquid brachytherapy source, using the GliaSite® Radiation Therapy System (RTS) for the treatment of malignant brain tumors.

Introduction

The GliaSite® RTS is a specialized device designed for intracavitary brachytherapy following the surgical resection of brain tumors.^{[1][2]} The system utilizes a balloon catheter that is placed into the tumor resection cavity.^[1] This catheter is subsequently filled with **Iotrex®**, a liquid formulation of Iodine-125 (¹²⁵I), to deliver a localized, high dose of radiation directly to the tissues where tumor recurrence is most likely.^{[1][2]} This targeted approach aims to maximize the therapeutic dose to the tumor bed while minimizing radiation exposure to surrounding healthy brain tissue.^[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the **Iotrex®** administration protocol using the GliaSite® catheter.

Parameter	Value	References
Radionuclide	Iodine-125 (¹²⁵ I)	[1][2]
Prescribed Radiation Dose	40 - 60 Gy	[4][5]
Dose Rate	Low-Dose-Rate (LDR)	[5]
Treatment Duration	3 - 7 days	[1][2]
Time to Iotrex® Administration Post-Surgery	1 - 3 weeks	[2][4][6]

GliaSite® Balloon Size	Balloon Diameter	Fill Volume
Small	2 cm	5 mL
Medium	3 cm	15 mL
Large	4 cm	35 mL

Experimental Protocols

Patient Selection and Pre-Administration Protocol

Objective: To identify suitable candidates for GliaSite® brachytherapy with Iotrex®.

Materials:

- Patient medical history and imaging studies (MRI, CT)
- Karnofsky Performance Status (KPS) scale

Procedure:

- Diagnosis: Confirm the diagnosis of a malignant brain tumor, such as glioblastoma multiforme or other high-grade gliomas, through standard pathological assessment.
- Tumor Resection: The patient must be a candidate for surgical resection of the tumor. The goal is a gross total resection, creating a cavity suitable for the placement of the GliaSite®

balloon catheter.

- Resection Cavity Evaluation: Post-resection imaging (MRI) is crucial to assess the size and shape of the cavity to ensure it can accommodate one of the available GliaSite® balloon sizes.
- Performance Status: Evaluate the patient's overall health and functional status using the Karnofsky Performance Status (KPS) scale. A higher KPS score is generally preferred.
- Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.

Surgical Implantation of the GliaSite® Catheter

Objective: To surgically place the GliaSite® balloon catheter into the tumor resection cavity.

Materials:

- GliaSite® Radiation Therapy System (Catheter Tray)
- Standard neurosurgical instruments
- Imaging for surgical navigation (optional)

Procedure:

- Tumor Resection: Perform a standard craniotomy and maximal safe resection of the brain tumor.
- Cavity Preparation: Ensure the resection cavity is free of significant hematoma and has a geometry that will allow for good conformance of the inflated balloon.
- Catheter Placement: Insert the deflated GliaSite® balloon catheter into the resection cavity.
- Catheter Tunneling: Create a subcutaneous tunnel for the catheter tubing, extending from the craniotomy site to a separate exit point on the scalp.

- Reservoir Placement: The injection port (reservoir) at the end of the catheter is fixed on top of the skull, underneath the skin.[1]
- Wound Closure: Close the dura, bone flap, and scalp in a standard neurosurgical fashion.
- Post-Implantation Imaging: A post-operative MRI is performed to confirm the proper placement of the catheter and to assess the conformation of the balloon (inflated with saline or contrast for imaging) to the resection cavity.

Iotrex® Preparation and Quality Assurance

Objective: To prepare and verify the activity of the **Iotrex®** solution prior to administration.

Materials:

- **Iotrex®** (sodium 3-(¹²⁵I)-ido-4-hydroxybenzenesulfonate) vial
- Dose calibrator
- Lead shielding
- Sterile syringes and needles
- Radiation safety monitoring equipment

Procedure:

- Source Ordering: Order the required activity of **Iotrex®** based on the treatment plan, which considers the balloon volume and the desired dose rate.
- Receipt and Inspection: Upon receipt, visually inspect the **Iotrex®** vial for any signs of damage or leakage.
- Activity Assay: Using a calibrated dose calibrator, measure the activity of the **Iotrex®** vial. This measured activity should be compared to the activity stated on the vial label and calibration certificate.

- Dose Calculation Verification: A qualified medical physicist should independently verify the treatment time required to deliver the prescribed dose based on the measured activity and the treatment plan.
- Documentation: All quality assurance checks, including the measured activity and dose calculation verification, must be documented in the patient's treatment record.

Iotrex® Administration (Afterloading)

Objective: To fill the GliaSite® balloon catheter with the **Iotrex®** solution.

Materials:

- GliaSite® RTS Access Tray
- Prepared **Iotrex®** solution in a shielded syringe
- Sterile saline for flushing
- Radiation safety equipment

Procedure:

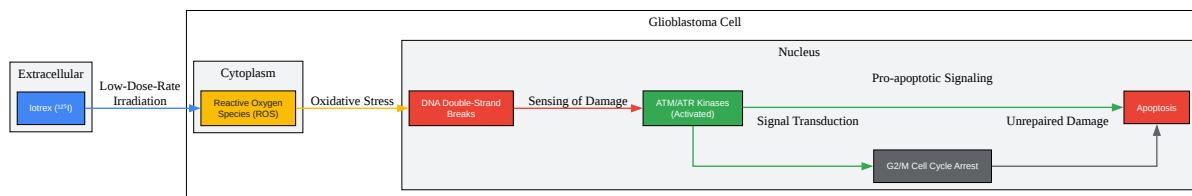
- Patient Preparation: The patient is admitted to a private room with appropriate radiation shielding precautions.
- Accessing the Port: Aseptically access the subcutaneous injection port of the GliaSite® catheter.
- **Iotrex®** Infusion: Slowly inject the prescribed volume of **Iotrex®** solution into the balloon catheter. This procedure is performed at the patient's bedside.
- Flush: Flush the catheter with a small amount of sterile saline to ensure all the **Iotrex®** solution has reached the balloon.
- Confirmation: Confirm the completion of the infusion and secure the access port.

- Radiation Safety Survey: Perform a radiation survey of the patient's room to ensure radiation levels are within safe limits.

Post-Administration Monitoring and Iotrex® Retrieval

Objective: To monitor the patient during the treatment period and safely retrieve the **Iotrex®** solution upon completion.

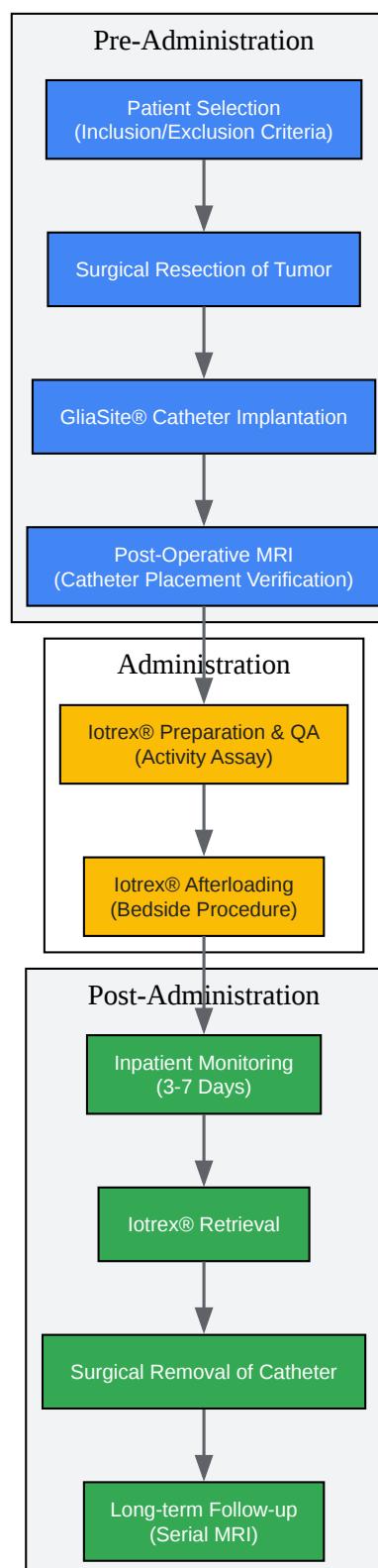
Materials:


- GliaSite® RTS Access Tray
- Empty shielded syringe for retrieval
- Radiation safety equipment

Procedure:

- Patient Monitoring: The patient remains in the hospital for the duration of the treatment (3-7 days).[1] Monitor for any neurological changes, signs of infection, or other adverse events.
- Treatment Completion: At the end of the prescribed treatment duration, prepare for the retrieval of the **Iotrex®** solution.
- **Iotrex®** Retrieval: Aseptically access the subcutaneous port and withdraw the **Iotrex®** solution into a shielded syringe.
- Catheter Removal: Following the retrieval of the **Iotrex®**, the GliaSite® catheter is surgically removed in a separate procedure.[1]
- Post-Treatment Imaging: Follow-up MRI scans are performed at regular intervals (e.g., 1, 3, and 6 months post-treatment) to monitor for tumor response and potential adverse effects such as radiation necrosis.[7] T1-weighted and T2-weighted MRI sequences are particularly important for assessing treatment effects.[7][8]

Visualizations


Signaling Pathway of Low-Dose-Rate Radiation in Glioblastoma Cells

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Iotrex®**-induced cell death in glioblastoma.

Iotrex® Administration Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Iotrex®** administration with the **GliaSite®** catheter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cda-amc.ca [cda-amc.ca]
- 2. Brachytherapy, Intracavitary Balloon Catheter for Brain Cancer | Providers | Blue Cross NC [bluecrossnc.com]
- 3. nrc.gov [nrc.gov]
- 4. blueshieldca.com [blueshieldca.com]
- 5. An inflatable balloon catheter and liquid 125I radiation source (GliaSite Radiation Therapy System) for treatment of recurrent malignant glioma: multicenter safety and feasibility trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blueshieldca.com [blueshieldca.com]
- 7. Imaging after GliaSite brachytherapy: prognostic MRI indicators of disease control and recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CT and MR Imaging after Placement of the GliaSite Radiation Therapy System to Treat Brain Tumor: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Iotrex® Administration with the GliaSite® Catheter]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264771#iotrex-administration-protocol-with-gliasite-catheter>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com